molecular formula C13H19F3N4O2 B7359388 1-(2,2-Dimethyloxan-4-yl)-3-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]urea

1-(2,2-Dimethyloxan-4-yl)-3-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]urea

Cat. No. B7359388
M. Wt: 320.31 g/mol
InChI Key: CPBIOSWUJNLVQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Dimethyloxan-4-yl)-3-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]urea is a chemical compound with potential applications in scientific research. It is a urea derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied in various research studies.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethyloxan-4-yl)-3-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]urea involves the inhibition of specific enzymes and proteins. It has been shown to inhibit the activity of certain kinases, such as JAK2 and FLT3, which are involved in cancer cell growth and proliferation. It has also been shown to inhibit the activity of certain proteases, such as MMP-2 and MMP-9, which are involved in inflammation and tissue remodeling.
Biochemical and Physiological Effects:
1-(2,2-Dimethyloxan-4-yl)-3-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]urea has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. It has also been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2,2-Dimethyloxan-4-yl)-3-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]urea in lab experiments include its specificity and potency in inhibiting specific enzymes and proteins. However, its limitations include its potential toxicity and lack of selectivity for certain targets.

Future Directions

There are several future directions for research on 1-(2,2-Dimethyloxan-4-yl)-3-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]urea. These include further studies on its potential as a therapeutic agent for various diseases, such as cancer and inflammation. It can also be used as a tool compound in drug discovery research to study the mechanism of action of specific enzymes and proteins. Additionally, future research can focus on improving its selectivity and reducing its potential toxicity.

Synthesis Methods

1-(2,2-Dimethyloxan-4-yl)-3-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]urea is synthesized using a specific method that involves the reaction of 1-(2,2-dimethyloxan-4-yl)-3-aminopyrazole with 2,2,2-trifluoroethyl isocyanate. The reaction takes place in the presence of a catalyst, and the resulting product is purified using various techniques, such as column chromatography and recrystallization.

Scientific Research Applications

1-(2,2-Dimethyloxan-4-yl)-3-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]urea has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as a therapeutic agent for various diseases, such as cancer and inflammation. It has also been used as a tool compound in drug discovery research to study the mechanism of action of certain enzymes and proteins.

properties

IUPAC Name

1-(2,2-dimethyloxan-4-yl)-3-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F3N4O2/c1-12(2)5-9(3-4-22-12)18-11(21)19-10-6-17-20(7-10)8-13(14,15)16/h6-7,9H,3-5,8H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBIOSWUJNLVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)NC(=O)NC2=CN(N=C2)CC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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